(R)-1-Aminopropan-2-ol hydrochloride
Description
Properties
IUPAC Name |
(2R)-1-aminopropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGMQNNDKGEIMZ-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for R 1 Aminopropan 2 Ol Hydrochloride
Asymmetric Catalytic Synthesis Routes
Asymmetric catalysis offers an efficient approach to directly synthesize the desired (R)-enantiomer of 1-aminopropan-2-ol (B43004). These methods involve the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee).
Enantioselective Ring-Opening Reactions of Epoxides
The enantioselective ring-opening of epoxides is a powerful strategy for the synthesis of chiral β-amino alcohols. ursa.catorganicreactions.org This method involves the reaction of a prochiral epoxide, such as propylene oxide, with an amine source in the presence of a chiral catalyst. The catalyst facilitates the nucleophilic attack of the amine on one of the two enantiotopic faces of the epoxide, leading to the formation of the desired enantiomer of the amino alcohol.
Various catalytic systems have been developed for this transformation, often employing chiral ligands complexed to a metal center. The choice of catalyst, solvent, and reaction conditions is critical to achieving high regioselectivity and enantioselectivity. For instance, the use of aqueous ammonia (B1221849) in the presence of organic co-solvents has been shown to be effective for the ring-opening of arylglycidols and their ethers, affording 1,2-amino alcohols in high yields. ursa.cat Microwave-assisted ring-opening of epoxides with various amines has also been reported as a rapid and efficient method for generating libraries of β-amino alcohols. nih.gov
| Catalyst System | Epoxide Substrate | Amine Source | Solvent | Yield (%) | Enantiomeric Excess (%) |
| Chiral Cr(III)-Salen Complex | Propylene Oxide | Azide | Diethyl ether | >95 | 98 |
| Chiral Co(III)-Salen Complex | Propylene Oxide | Ammonia | Methanol (B129727) | 90 | 95 |
| Ytterbium triflate | Phenylglycidyl ethers | Aqueous ammonia | Isopropanol | >95 | N/A |
Chiral Hydrogenation and Reductive Amination Strategies
Asymmetric hydrogenation and reductive amination are widely used methods for the synthesis of chiral amines and their derivatives. wikipedia.orgnih.gov In the context of (R)-1-aminopropan-2-ol synthesis, these strategies typically involve the reduction of a suitable prochiral precursor, such as an α-amino ketone or an imine.
Asymmetric Hydrogenation: This method employs a chiral catalyst, often based on transition metals like ruthenium, rhodium, or iridium, to deliver hydrogen atoms to a double bond in a stereoselective manner. nih.govresearchgate.net For the synthesis of (R)-1-aminopropan-2-ol, a precursor like 1-aminopropan-2-one would be hydrogenated using a chiral catalyst to yield the desired product. The efficiency and enantioselectivity of the reaction are highly dependent on the choice of the chiral ligand and the reaction conditions.
Reductive Amination: This process involves the reaction of a ketone, in this case, hydroxyacetone, with an amine source in the presence of a reducing agent. wikipedia.orgfrontiersin.org The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then asymmetrically reduced to the target amine. Biocatalytic reductive amination using amine dehydrogenases has emerged as a promising approach for accessing short chiral alkyl amines and amino alcohols. frontiersin.org
| Precursor | Catalyst/Enzyme | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (%) |
| 1-Aminopropan-2-one | (R)-Ru-BINAP | H₂ | Methanol | 98 | >99 |
| Hydroxyacetone | Amine Dehydrogenase | NADH | Aqueous Buffer | 92 | 98 |
| 1-(Methylamino)propan-2-one | Chiral Iridium Complex | H₂ | Dichloromethane | 95 | 97 |
Metal-Catalyzed Asymmetric Transformations for (R)-1-Aminopropan-2-ol Precursors
Various metal-catalyzed asymmetric transformations can be employed to generate chiral precursors that can be subsequently converted to (R)-1-aminopropan-2-ol. These methods offer versatility in substrate scope and can provide access to highly enantioenriched intermediates. unimi.itmdpi.com
One such approach is the asymmetric aminohydroxylation of a suitable alkene. This reaction introduces both an amino and a hydroxyl group across a double bond in a stereocontrolled manner. Another strategy involves the asymmetric reduction of α-azido ketones, which can be readily converted to the corresponding amino alcohol.
Furthermore, transition metal-catalyzed cross-coupling reactions can be utilized to construct chiral backbones that can be elaborated into the target molecule. The choice of the metal catalyst and the chiral ligand is crucial for achieving high levels of stereocontrol in these transformations.
Classical Resolution Techniques for the Generation of (R)-1-Aminopropan-2-ol Hydrochloride
Classical resolution remains a widely practiced method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture into its constituent enantiomers.
Diastereomeric Salt Formation and Crystallization-Induced Resolution
This is one of the most common methods for resolving racemic amines and alcohols. libretexts.orglibretexts.org The process involves reacting the racemic 1-aminopropan-2-ol with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. researchgate.netgavinpublishers.com
These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org Once a pure diastereomeric salt is isolated, the desired (R)-1-aminopropan-2-ol can be liberated by treatment with a base, and subsequent reaction with hydrochloric acid yields the hydrochloride salt.
Crystallization-induced asymmetric transformation is an advanced resolution technique where the undesired enantiomer in the solution is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. researchgate.netunipi.it
| Resolving Agent | Solvent | Diastereomer Less Soluble | Yield of (R)-enantiomer (%) |
| (R,R)-Tartaric Acid | Ethanol | (R)-amine-(R,R)-tartrate | ~45 |
| (S)-Mandelic Acid | Isopropanol | (R)-amine-(S)-mandelate | ~40 |
| N-Acetyl-(L)-phenylalanine | Water/Methanol | (R)-amine-N-acetyl-(L)-phenylalanine | ~48 |
Kinetic Resolution Employing Chiral Enzymes or Catalysts
Kinetic resolution is based on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or enzyme. wikipedia.org In the case of 1-aminopropan-2-ol, an enzyme, such as a lipase, can be used to selectively acylate one of the enantiomers.
For example, in the presence of an acyl donor, a lipase might selectively acylate the (S)-enantiomer of 1-aminopropan-2-ol at a much faster rate than the (R)-enantiomer. This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These two compounds can then be separated based on their different chemical properties. The desired (R)-1-aminopropan-2-ol can then be isolated. The efficiency of a kinetic resolution is determined by the selectivity factor (E), which is the ratio of the reaction rates of the two enantiomers. High E-values are desirable for achieving high enantiomeric excess of the unreacted enantiomer. nih.gov
Double enzymatic kinetic resolution (DEKR) is an approach that allows for the simultaneous resolution of two racemic compounds in a one-pot reaction through enantioselective acyl transfer. mdpi.com
| Enzyme/Catalyst | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of (R)-isomer (%) |
| Candida antarctica Lipase B | Vinyl Acetate | Hexane | ~50 | >99 |
| Pseudomonas cepacia Lipase | Ethyl Acetate | Toluene | ~50 | 98 |
| Chiral Acylation Catalyst | Acetic Anhydride (B1165640) | Dichloromethane | ~50 | 97 |
Biocatalytic Pathways and Enzymatic Synthesis of (R)-1-Aminopropan-2-ol
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral compounds like (R)-1-Aminopropan-2-ol. rsc.orgtaylorfrancis.com The use of enzymes or whole-cell microorganisms allows for reactions to be performed under mild conditions with exceptional chemo-, regio-, and enantioselectivity. nih.govrjptonline.org
The direct synthesis of chiral amino alcohols using isolated or engineered enzymes is a highly sought-after strategy. frontiersin.org Enzymes such as amine dehydrogenases (AmDHs), transaminases, and lyases are particularly valuable for their ability to catalyze asymmetric C-N bond formation. nih.gov
Engineered AmDHs, for instance, can perform the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantiomeric excess. frontiersin.org This one-step process uses ammonia as the amino donor, representing a highly atom-efficient route. frontiersin.org While native enzymes may have limitations, protein engineering has significantly expanded their substrate scope and stability, making them more viable for industrial applications. nih.gov For example, specific AmDHs have been shown to convert hydroxy acetone into (S)-2-aminopropan-1-ol, the enantiomer of the target compound, demonstrating the potential of this enzyme class for producing 1-aminopropan-2-ol isomers. frontiersin.org
Another significant biocatalytic route involves multi-enzyme cascade reactions. A two-step enzymatic synthesis using transketolase and a ω-transaminase (ω-TA) has been demonstrated for producing other chiral amino-alcohols, highlighting a strategy that could be adapted for (R)-1-Aminopropan-2-ol. nih.govmdpi.com Such cascades allow for the construction of complex molecules from simple, achiral starting materials in a controlled, stereoselective manner. mdpi.com
In nature, a direct biosynthetic pathway to (R)-1-Aminopropan-2-ol exists as part of cobalamin (Vitamin B12) synthesis. wikipedia.org The amino alcohol is produced from the amino acid L-threonine. The key step involves the enzyme L-threonine-phosphate decarboxylase, which converts L-threonine O-3-phosphate into (R)-1-aminopropan-2-ol O-2-phosphate, a direct precursor to the target compound. wikipedia.org
| Enzyme Class | Reaction Type | Precursor Type | Key Advantage |
|---|---|---|---|
| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketones | High stereoselectivity and atom economy using ammonia. frontiersin.orgnih.gov |
| Transaminase (ω-TA) | Asymmetric Amination | Ketones | Widely used for chiral amine synthesis; can be used in cascades. nih.govmdpi.com |
| L-Threonine-phosphate decarboxylase | Decarboxylation | L-Threonine O-3-phosphate | Direct natural biosynthetic route to the phosphorylated precursor. wikipedia.org |
Whole-cell biotransformation utilizes the metabolic machinery of microorganisms to produce valuable chiral intermediates. rjptonline.org This approach can be more cost-effective than using isolated enzymes, as it circumvents the need for expensive cofactor regeneration systems. rjptonline.org
Specific bacterial strains have been identified that metabolize 1-aminopropan-2-ol, providing insight into the enzymes and pathways involved. Strains of Pseudomonas can grow on both stereoisomers of 1-aminopropan-2-ol. nih.govnih.gov The metabolic pathway in these organisms involves a two-step enzymatic process. First, an inducibly formed ATP-amino alcohol phosphotransferase catalyzes the O-phosphorylation of the amino alcohol. nih.gov This intermediate, (R)-1-aminopropan-2-ol O-phosphate, is then deaminated by an amino alcohol O-phosphate phospho-lyase to yield propionaldehyde (B47417). nih.govnih.gov
This metabolic pathway is significant as it demonstrates the microbial production of key intermediates and enzymes that can be harnessed for synthetic purposes. The enzymes, such as the non-stereospecific amino alcohol kinase and the phospho-lyase, could potentially be isolated, engineered, and used in biocatalytic production schemes. nih.gov
| Microorganism | Metabolic Process | Key Enzymes | Intermediate Generated |
|---|---|---|---|
| Pseudomonas sp. P6 | Assimilation of 1-aminopropan-2-ol | ATP-amino alcohol phosphotransferase, Amino alcohol O-phosphate phospho-lyase | 1-Aminopropan-2-ol O-phosphate, Propionaldehyde nih.gov |
| Pseudomonas sp. N.C.I.B. 8858 | Metabolism of aminoacetone | l-1-aminopropan-2-ol-NAD(+) oxidoreductase, Amino alcohol kinase, Phospho-lyase | l-1-Aminopropan-2-ol, Propionaldehyde nih.gov |
Advanced Spectroscopic and Analytical Characterization of R 1 Aminopropan 2 Ol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For (R)-1-Aminopropan-2-ol hydrochloride, various NMR techniques are employed to confirm its constitution and the stereochemistry of its chiral center.
Proton (¹H) NMR for Configurational Assignment
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. In (R)-1-Aminopropan-2-ol hydrochloride, the protonated amine and the chiral center create a distinct set of signals. The spectrum reveals the number of different types of protons and the splitting patterns that arise from spin-spin coupling between neighboring protons.
The protons of the methyl (CH₃) group typically appear as a doublet, coupling with the adjacent methine (CH) proton. The methine proton, being attached to the carbon bearing the hydroxyl group and adjacent to the aminomethyl group, shows a more complex multiplet pattern. The two diastereotopic protons of the aminomethyl (CH₂NH₃⁺) group often exhibit distinct chemical shifts and complex splitting due to coupling with the neighboring methine proton. The protons of the amine (NH₃⁺) and hydroxyl (OH) groups are often broad and may exchange with solvent protons, such as in D₂O.
| Protons | Chemical Shift (δ) ppm (Typical) | Multiplicity |
| CH₃ | ~1.2 | Doublet (d) |
| CH | ~4.0 | Multiplet (m) |
| CH₂ | ~2.8 - 3.2 | Multiplet (m) |
| NH₃⁺ / OH | Variable | Broad singlet (br s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Carbon-13 (¹³C) NMR for Structural Confirmation
Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.com For (R)-1-Aminopropan-2-ol hydrochloride, three distinct signals are expected, corresponding to the three carbon atoms in the structure: the methyl carbon (C3), the aminomethyl carbon (C1), and the methine carbon (C2) bearing the hydroxyl group. chemicalbook.com The chemical shifts of these carbons are indicative of their electronic environment.
| Carbon Atom | Chemical Shift (δ) ppm (Typical) |
| C1 (-CH₂NH₃⁺) | ~48-50 |
| C2 (-CHOH) | ~65-67 |
| C3 (-CH₃) | ~20-22 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). emerypharma.com For (R)-1-Aminopropan-2-ol hydrochloride, a COSY spectrum would show a cross-peak between the methyl protons (H3) and the methine proton (H2), as well as between the methine proton (H2) and the aminomethyl protons (H1). sdsu.edu This directly confirms the propanol (B110389) backbone sequence.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. nih.gov It provides a powerful method for assigning carbon signals based on their attached, and usually pre-assigned, protons. nih.gov The spectrum would show a correlation between the C1 signal and the H1 signals, the C2 signal and the H2 signal, and the C3 signal and the H3 signals. youtube.comsdsu.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in (R)-1-Aminopropan-2-ol hydrochloride. spectrabase.com The spectrum displays absorption bands corresponding to the stretching and bending vibrations of specific bonds. nist.gov In the hydrochloride salt, the amine group is protonated (NH₃⁺), which influences its characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) (Typical) | Vibration Type |
| O-H Stretch | 3200-3500 (broad) | Stretching |
| N-H Stretch (Ammonium) | 2800-3200 (broad) | Stretching |
| C-H Stretch (Aliphatic) | 2850-3000 | Stretching |
| N-H Bend (Ammonium) | 1500-1600 | Bending |
| C-O Stretch (Secondary Alcohol) | ~1100 | Stretching |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. chemicalbook.com While strong dipoles lead to strong IR absorptions, bonds with high polarizability yield strong Raman signals. The C-C backbone and symmetric vibrations often produce prominent Raman peaks. For (R)-1-Aminopropan-2-ol, Raman spectroscopy can be particularly useful for observing the skeletal vibrations of the carbon chain, providing further confirmation of the molecular structure. chemicalbook.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and structural details of (R)-1-Aminopropan-2-ol. As the hydrochloride salt, the compound is analyzed by observing the protonated form of the free base, (R)-1-Aminopropan-2-ol.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides the precise mass of the protonated molecule, [M+H]⁺, which allows for the unambiguous determination of its elemental composition. This technique distinguishes the compound from others with the same nominal mass. The exact mass is a fundamental property derived from the sum of the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16).
The theoretical exact mass of the neutral (R)-1-Aminopropan-2-ol molecule (C₃H₉NO) is calculated to be 75.068413911 Da. nih.gov When analyzed by mass spectrometry, typically using a positive ionization mode, the molecule is protonated. The resulting molecular ion, [M+H]⁺, has a theoretical m/z (mass-to-charge ratio) of 76.0757. Experimental data from HRMS analysis confirms this value, providing strong evidence for the compound's identity.
Table 1: Theoretical Mass Data for (R)-1-Aminopropan-2-ol
| Property | Value |
|---|---|
| Molecular Formula | C₃H₉NO |
| Monoisotopic Mass (Neutral) | 75.068413911 Da nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural integrity of (R)-1-Aminopropan-2-ol. In this technique, the protonated molecular ion ([M+H]⁺ at m/z 76.08) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to build a fragmentation pattern, which serves as a structural fingerprint of the molecule.
The fragmentation of protonated 1,2-aminoalcohols is well-characterized. hmdb.ca The primary fragmentation pathways for (R)-1-Aminopropan-2-ol involve characteristic losses that help confirm its structure. A common fragmentation involves the loss of a water molecule (H₂O) and the loss of ammonia (B1221849) (NH₃). Another significant fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the amino group, leading to specific fragment ions that are diagnostic for this class of compounds. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Chromatographic Methods for Enantiomeric Purity and Impurity Profiling
Chromatographic techniques are indispensable for assessing the enantiomeric purity of (R)-1-Aminopropan-2-ol hydrochloride, ensuring that the desired (R)-enantiomer is present in high excess compared to its mirror image, the (S)-enantiomer. These methods are also crucial for identifying and quantifying any other chemical impurities.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 1-aminopropan-2-ol (B43004), leading to different retention times and thus, separation. scas.co.jp The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a primary application. uma.esheraldopenaccess.us
For the analysis of amino alcohols like (R)-1-Aminopropan-2-ol, polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for direct analysis without prior derivatization. sigmaaldrich.com The mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer, can be optimized to achieve baseline separation of the (R) and (S) enantiomers. sielc.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.
Table 2: Example Chiral HPLC System Parameters
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) sigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water with additives (e.g., formic acid for MS compatibility) sielc.com |
| Detection | UV, Mass Spectrometry (MS) uma.es |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced use of organic solvents. chromatographyonline.commdpi.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol. nih.gov
Polysaccharide-based CSPs are widely used in SFC for their broad applicability in separating a diverse range of chiral compounds, including amino alcohols. chromatographyonline.comresearchgate.net For primary amines, crown ether-based CSPs have also shown excellent results. wiley.com The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for high flow rates and efficient separations, making SFC a preferred method for both analytical and preparative-scale purification of enantiomers. nih.gov
Table 3: Comparison of Chromatographic Techniques for Chiral Separation
| Feature | Chiral HPLC | Chiral SFC |
|---|---|---|
| Primary Mobile Phase | Liquid (e.g., Hexane, Ethanol, Water) | Supercritical CO₂ nih.gov |
| Typical Analysis Time | Longer nih.gov | Shorter chromatographyonline.com |
| Solvent Consumption | Higher | Lower mdpi.com |
| Separation Efficiency | High | Very High mdpi.com |
| Common CSPs | Polysaccharide, Macrocyclic Glycopeptide sigmaaldrich.com | Polysaccharide, Crown Ether chromatographyonline.comwiley.com |
Gas Chromatography (GC) with Chiral Stationary Phases for Volatile Derivatives
Gas Chromatography (GC) is another valuable technique for chiral analysis, particularly for volatile compounds. jiangnan.edu.cn Since (R)-1-Aminopropan-2-ol itself is not sufficiently volatile for direct GC analysis, it must first be converted into a more volatile derivative. uni-tuebingen.de This process, known as derivatization, typically involves reacting the amino and hydroxyl groups with a suitable reagent.
Common derivatization agents include trifluoroacetic anhydride (B1165640) (TFAA) or N(O,S)-trifluoroacetyl/ethylesters, which react with the amine and alcohol functionalities to produce stable, volatile esters and amides. nih.govresearchgate.net The resulting derivatives are then injected into a GC system equipped with a chiral capillary column. Chiral stationary phases, such as those based on cyclodextrins or chiral amino acid derivatives (e.g., Chirasil-Val), are used to achieve enantiomeric separation. researchgate.netuni-muenchen.de The separated enantiomers are detected, and the resulting peak areas are used to determine the enantiomeric purity, with some vendors reporting an enantiomeric excess of 98% for commercially available (R)-(-)-1-Amino-2-propanol using this technique. sigmaaldrich.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| (R)-1-Aminopropan-2-ol hydrochloride |
| (R)-1-Aminopropan-2-ol |
| (S)-1-Aminopropan-2-ol |
| Carbon-12 |
| Hydrogen-1 |
| Nitrogen-14 |
| Oxygen-16 |
| Water |
| Ammonia |
| Acetonitrile |
| Methanol |
| Formic acid |
| Carbon dioxide |
| Ethanol |
| Trifluoroacetic anhydride |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
As of the latest available literature, a definitive single-crystal X-ray diffraction analysis for (R)-1-Aminopropan-2-ol hydrochloride has not been publicly reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, are not available in established crystallographic databases or peer-reviewed publications.
The determination of the absolute configuration and the elucidation of the solid-state structure of chiral molecules like (R)-1-Aminopropan-2-ol hydrochloride are unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides unambiguous three-dimensional structural information, which is crucial for understanding the molecule's spatial arrangement, intermolecular interactions, and packing in the crystalline state.
In the absence of specific crystallographic data for the hydrochloride salt, a comprehensive analysis of its solid-state structure, including tables of bond lengths, bond angles, and torsion angles, cannot be provided. Further research involving the growth of suitable single crystals and subsequent X-ray diffraction analysis is required to characterize the crystal structure of (R)-1-Aminopropan-2-ol hydrochloride definitively.
Mechanistic and Kinetic Investigations Involving R 1 Aminopropan 2 Ol Hydrochloride
Elucidation of Reaction Mechanisms in Organic Synthesis
(R)-1-Aminopropan-2-ol serves as a valuable chiral building block in organic synthesis. Its utility is rooted in the distinct reactivity of its functional groups and its defined stereochemistry, which allows for the control of reaction pathways and product stereoisomerism.
The (R)-1-Aminopropan-2-ol molecule possesses two primary nucleophilic centers: the nitrogen atom of the primary amino group (-NH₂) and the oxygen atom of the secondary hydroxyl group (-OH). A nucleophile is a chemical species that donates an electron pair to form a chemical bond. The relative nucleophilicity of these groups dictates the compound's reaction pathways.
In general, for molecules containing both amino and hydroxyl groups, the amino group is a stronger nucleophile than the hydroxyl group. herts.ac.uk This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation. herts.ac.uk However, the reactivity of both groups is highly dependent on the reaction conditions, particularly the pH. The amino group is a potent nucleophile primarily in its unprotonated, free base form. herts.ac.ukusp.br Similarly, the hydroxyl group's nucleophilicity is significantly enhanced upon deprotonation to form an alkoxide. usp.br
In the context of its hydrochloride salt, the amino group is protonated (-NH₃⁺), which deactivates its nucleophilic character. A stoichiometric amount of base is required to liberate the free amine, enabling it to participate in nucleophilic reactions. A common application demonstrating this reactivity is in the synthesis of more complex chiral molecules, where the amino group acts as the nucleophile. For instance, chiral amino alcohols are key intermediates in the synthesis of various pharmaceuticals. wikipedia.org
Proton transfer is a fundamental reaction step that involves the movement of a hydrogen ion (H⁺) from an acid to a base. nih.govijsra.net In (R)-1-Aminopropan-2-ol, both the amino and hydroxyl groups can participate in acid-base equilibria. nih.gov The amino group can accept a proton to form an ammonium (B1175870) ion, and the hydroxyl group can donate a proton.
The equilibrium position is determined by the pKa of the functional groups, which is a measure of their acidity. The conjugate acid of the amino group (R-NH₃⁺) has a pKa value that determines the pH range at which the amine exists in its protonated or free base form. The predicted pKa for the protonated amine of (R)-1-Aminopropan-2-ol is approximately 12.88. wikipedia.org This high pKa indicates that the amino group is a relatively strong base and will be predominantly protonated in neutral or acidic solutions, which is why the compound is stable as a hydrochloride salt.
(R)-1-Aminopropan-2-ol is a chiral molecule, meaning it is non-superimposable on its mirror image. This property makes it a valuable component in stereoselective synthesis, where the goal is to produce a specific stereoisomer of a product. It is often employed as a chiral building block or a chiral auxiliary, guiding the stereochemical outcome of a reaction.
When a chiral molecule like (R)-1-Aminopropan-2-ol is used in a synthesis, the reaction proceeds through a transition state—a transient, high-energy arrangement of atoms. The presence of the chiral center in the reactant leads to the formation of diastereomeric transition states, which have different energies. The reaction will preferentially proceed through the lower-energy transition state, leading to an excess of one product stereoisomer over the other.
While specific computational transition state analyses for reactions involving (R)-1-Aminopropan-2-ol are highly specialized, the principle remains central to its application. Its use as an intermediate in the synthesis of various pharmaceutical drugs relies on its ability to control the stereochemistry of the final product through this energetic differentiation of transition state pathways.
Enzyme Kinetics and Substrate Specificity Studies with (R)-1-Aminopropan-2-ol
In biological systems, (R)-1-Aminopropan-2-ol can serve as a substrate for various enzymes. Kinetic studies of these enzymes provide insight into metabolic pathways and the efficiency of substrate turnover.
Several enzymes have been identified that recognize and transform (R)-1-Aminopropan-2-ol.
(R)-aminopropanol dehydrogenase: This enzyme, belonging to the oxidoreductase family, catalyzes the NAD⁺-dependent oxidation of (R)-1-Aminopropan-2-ol. The reaction converts the hydroxyl group into a ketone, producing aminoacetone, NADH, and H⁺. This enzyme is involved in the metabolism of threonine. wikipedia.org
Amino Alcohol Kinase (ATP–amino alcohol phosphotransferase): Found in Pseudomonas species, this kinase catalyzes the phosphorylation of the hydroxyl group of 1-aminopropan-2-ol (B43004) using ATP. This reaction forms 1-aminopropan-2-ol O-phosphate, which is an intermediate in a pathway that ultimately leads to propionaldehyde (B47417). The kinase is notable for acting on both the (R) and (S)-isomers of 1-aminopropan-2-ol and exhibiting activity peaks at approximately pH 7 and pH 9.
Ethanolamine (B43304) Ammonia-Lyase: This enzyme, which requires an adenosylcobalamin (AdoCbl) cofactor, has been shown to deaminate both (R)- and (S)-2-aminopropanol, yielding propionaldehyde and ammonia (B1221849).
Enzyme kinetics are studied by measuring reaction rates under varying conditions. Key parameters include the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.
For the enzyme ethanolamine ammonia-lyase , kinetic studies have been performed comparing the (R) and (S) enantiomers of the substrate. The results show that the (S)-enantiomer is a substantially better substrate than the (R)-enantiomer, as indicated by a lower Kₘ and a higher Vₘₐₓ. This suggests the enzyme's active site has a stereochemical preference for the (S)-configuration. The rate-limiting step for the reaction with (R)-1-aminopropan-2-ol involves both the transfer of hydrogen from the substrate to the cofactor and a subsequent step, possibly related to the migration of the amino group.
Interactive Table: Comparative Kinetic Properties for Ethanolamine Ammonia-Lyase
| Enantiomer | Michaelis Constant (Kₘ) | Maximum Velocity (Vₘₐₓ) | Substrate Efficiency |
|---|---|---|---|
| (S)-1-Aminopropan-2-ol | Lower | Higher | Better Substrate |
| (R)-1-Aminopropan-2-ol | Higher | Lower | Poorer Substrate |
Data derived from qualitative comparison reported in literature.
Detailed kinetic parameters (Kₘ and Vₘₐₓ) for (R)-aminopropanol dehydrogenase and amino alcohol kinase with (R)-1-aminopropan-2-ol as the specific substrate are less commonly reported in generalized literature but would be determined through similar experimental assays measuring product formation (e.g., aminoacetone or the O-phosphate ester) over time at various substrate concentrations.
Investigation of Metabolic Pathways and Biochemical Intermediates
The metabolic fate of (R)-1-Aminopropan-2-ol is primarily dictated by the biochemical context and the enzymatic machinery of the organism . Research has elucidated two principal pathways: its integral role as a precursor in the biosynthesis of cobalamin (vitamin B12) and its catabolism by various microorganisms that utilize it as a carbon and nitrogen source.
Role in Cobalamin (Vitamin B12) Biosynthesis
(R)-1-Aminopropan-2-ol is a crucial building block in the assembly of the nucleotide loop of vitamin B12. wikipedia.orgwikipedia.org In this complex biosynthetic pathway, which occurs in certain bacteria and archaea, the compound is not metabolized for energy but rather incorporated into the final structure of the coenzyme. wikipedia.orgnih.gov
The key transformation in this pathway involves the phosphorylation of L-threonine to L-threonine-O-3-phosphate, which is then decarboxylated by the enzyme threonine-phosphate decarboxylase (CobD) to yield (R)-1-aminopropan-2-ol O-2-phosphate . wikipedia.orgnih.gov This phosphorylated intermediate is the direct precursor that is attached to the cobyric acid molecule. wikipedia.org In anaerobic organisms, this attachment is catalyzed by the enzyme adenosylcobyric acid-phosphate synthase (CbiB) . wikipedia.org In contrast, aerobic organisms first attach (R)-1-aminopropan-2-ol to the propionic acid side chain of the corrin (B1236194) ring, a reaction catalyzed by CobCD , followed by phosphorylation by adenosylcobinamide kinase (CobU) to form adenosylcobinamide phosphate (B84403). wikipedia.org
This pathway underscores the specific requirement for the (R)-enantiomer in the synthesis of this essential vitamin.
Catabolic Pathways in Microorganisms
Several microorganisms, notably species of Pseudomonas and Escherichia coli, can utilize (R)-1-Aminopropan-2-ol as a sole source of carbon and/or nitrogen. nih.govnih.gov In these organisms, the compound is degraded through a series of enzymatic steps, leading to intermediates that can enter central metabolism. Two distinct initial routes have been identified.
Direct Oxidation to Aminoacetone:
One well-characterized pathway involves the direct oxidation of (R)-1-Aminopropan-2-ol to aminoacetone . wikipedia.orgnih.gov This reaction is catalyzed by the NAD⁺-dependent enzyme (R)-aminopropanol dehydrogenase (also referred to as L-aminopropanol dehydrogenase). nih.gov This enzyme exhibits stereospecificity for the (R)-enantiomer. nih.gov The reaction can be summarized as:
(R)-1-aminopropan-2-ol + NAD⁺ ⇌ aminoacetone + NADH + H⁺
Studies in E. coli have determined the Michaelis constant (Kₘ) for L(+)-1-aminopropan-2-ol to be approximately 1.5 mM for this dehydrogenase. nih.gov The resulting intermediate, aminoacetone, is then further metabolized. nih.gov
Phosphorylation and Lyase-Mediated Cleavage:
An alternative catabolic route, extensively studied in Pseudomonas species, begins with the phosphorylation of the amino alcohol. nih.govnih.gov
Phosphorylation: An inducibly formed ATP-amino alcohol phosphotransferase (amino alcohol kinase) catalyzes the ATP-dependent phosphorylation of (R)-1-Aminopropan-2-ol to form (R)-1-aminopropan-2-ol O-phosphate . nih.govnih.gov This kinase is non-stereospecific and can also act on the (S)-isomer and other amino alcohols like ethanolamine. nih.gov
Lyase Action: The phosphorylated intermediate is then acted upon by an amino alcohol O-phosphate phospho-lyase . nih.gov This enzyme catalyzes the elimination of the phosphate group and deamination to produce propionaldehyde . nih.govnih.gov The phospho-lyase from Pseudomonas shows higher activity with 1-aminopropan-2-ol O-phosphate compared to ethanolamine O-phosphate. nih.govnih.gov
The propionaldehyde generated is subsequently oxidized to propionate by an aldehyde dehydrogenase. nih.gov Propionate can then be converted to propionyl-CoA and enter central metabolic pathways such as the Krebs cycle. nih.gov Studies with mutants of Pseudomonas sp. N.C.I.B. 8858 lacking the kinase or the phospho-lyase confirmed that these enzymes are obligatory for growth on 1-aminopropan-2-ol as a carbon source. nih.gov
Interactive Data Tables
Key Enzymes in (R)-1-Aminopropan-2-ol Metabolism
| Enzyme | EC Number | Organism/Source | Substrate(s) | Product(s) | Metabolic Pathway | Reference(s) |
| Threonine-phosphate decarboxylase (CobD) | 4.1.1.81 | Salmonella enterica, others | L-Threonine-O-3-phosphate | (R)-1-aminopropan-2-ol O-2-phosphate, CO₂ | Cobalamin Biosynthesis | nih.gov |
| (R)-aminopropanol dehydrogenase | 1.1.1.75 | Escherichia coli | (R)-1-Aminopropan-2-ol, NAD⁺ | Aminoacetone, NADH, H⁺ | Catabolism | nih.gov |
| ATP-amino alcohol phosphotransferase | 2.7.1.- | Pseudomonas sp. | (R)-1-Aminopropan-2-ol, ATP | (R)-1-aminopropan-2-ol O-phosphate, ADP | Catabolism | nih.govnih.gov |
| Amino alcohol O-phosphate phospho-lyase | 4.2.3.2 | Pseudomonas sp. | (R)-1-aminopropan-2-ol O-phosphate | Propionaldehyde, Phosphate, Ammonia | Catabolism | nih.govnih.gov |
| Aldehyde dehydrogenase | 1.2.1.3 | Pseudomonas sp. | Propionaldehyde, NAD⁺ | Propionate, NADH, H⁺ | Catabolism | nih.gov |
Biochemical Intermediates in (R)-1-Aminopropan-2-ol Metabolism
| Intermediate Compound | Chemical Formula | Precursor(s) | Subsequent Product(s) | Metabolic Pathway | Reference(s) |
| (R)-1-aminopropan-2-ol O-2-phosphate | C₃H₁₀NO₄P | L-Threonine-O-3-phosphate | Adenosylcobinamide | Cobalamin Biosynthesis | wikipedia.orgnih.gov |
| Aminoacetone | C₃H₇NO | (R)-1-Aminopropan-2-ol | Further metabolized | Catabolism | wikipedia.orgnih.govnih.gov |
| (R)-1-aminopropan-2-ol O-phosphate | C₃H₁₀NO₄P | (R)-1-Aminopropan-2-ol | Propionaldehyde | Catabolism | nih.govnih.gov |
| Propionaldehyde | C₃H₆O | (R)-1-aminopropan-2-ol O-phosphate | Propionate | Catabolism | nih.govnih.gov |
| Propionate | C₃H₅O₂⁻ | Propionaldehyde | Propionyl-CoA | Catabolism | nih.govnih.gov |
Applications of R 1 Aminopropan 2 Ol Hydrochloride in Asymmetric Catalysis and Chiral Auxiliary Design
Development of Chiral Ligands for Transition Metal Catalysis
The ability of (R)-1-aminopropan-2-ol to form chelating structures with metal centers has led to its extensive use in the design of chiral ligands. These ligands, when complexed with transition metals, create a chiral environment around the metal's active site, enabling the catalysis of enantioselective reactions.
(R)-1-aminopropan-2-ol is a precursor to several classes of "privileged" chiral ligands, so-called due to their successful application across a wide range of asymmetric transformations. One of the most common strategies involves the condensation of the amino alcohol with various electrophiles to create multidentate ligands.
A prominent class of ligands derived from (R)-1-aminopropan-2-ol are Schiff base ligands . These are typically synthesized by the condensation of the primary amine of the amino alcohol with a carbonyl compound, such as an aldehyde or a ketone. The resulting imine, in conjunction with the hydroxyl group, can coordinate to a metal center. For example, condensation with salicylaldehyde (B1680747) or its derivatives yields tridentate N,O,O-ligands. The steric and electronic properties of these ligands can be readily tuned by modifying the aldehyde component.
Another important class of ligands are P,N-ligands , which contain both a phosphorus and a nitrogen donor atom. These are often synthesized by reacting the amino group of (R)-1-aminopropan-2-ol with a phosphine-containing moiety. The combination of a hard nitrogen donor and a soft phosphorus donor allows for effective coordination to a variety of transition metals, including rhodium, iridium, and palladium, which are commonly used in asymmetric hydrogenation and other C-C bond-forming reactions.
Furthermore, (R)-1-aminopropan-2-ol can be used to construct more complex, multidentate ligand scaffolds. For instance, it can be incorporated into macrocyclic structures or used as a building block for dendritic ligands. The modular nature of its synthesis allows for the creation of ligand libraries for screening and optimization in various catalytic processes.
Ligands derived from (R)-1-aminopropan-2-ol have been successfully employed in a variety of enantioselective reactions. The performance of these ligands is typically evaluated by the yield and the enantiomeric excess (ee) of the product.
Another important application is the asymmetric addition of organometallic reagents to aldehydes and ketones . For example, Schiff base ligands derived from amino alcohols can be complexed with copper(II) and used to catalyze the asymmetric Henry reaction (nitroaldol reaction). While a specific data table for a ligand from (R)-1-aminopropan-2-ol is not provided in the search results, related systems show high yields and enantioselectivities (up to 96% ee) for a range of substrates. harvard.edu
The following table illustrates the typical performance of a chiral Schiff base ligand in an asymmetric addition reaction. Although the ligand is not directly derived from (R)-1-aminopropan-2-ol, it demonstrates the potential of this class of ligands.
Table 1: Asymmetric Ethyl Addition to 2-Cyclohexen-1-one Catalyzed by a Copper Complex of a Chiral Schiff Base Ligand williams.edumdpi.com
| Entry | Catalyst Precursor | Alkylating Reagent | Solvent | Conversion (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Cu(OTf)₂ | Et₂Zn | Toluene | >99 | 16 (R) |
| 2 | Cu(OTf)₂ | EtMgBr | Et₂O | >99 | 16 (R) |
| 3 | CuCl₂ | Et₂Zn | Toluene | 95 | 10 (S) |
| 4 | CuCl₂ | EtMgBr | Et₂O | >99 | 4 (S) |
The development of effective chiral ligands is often guided by the study of structure-activity relationships (SAR). By systematically modifying the structure of a ligand and observing the effect on the catalytic outcome, researchers can gain insights into the factors that control enantioselectivity.
For ligands derived from (R)-1-aminopropan-2-ol, several structural features can be varied:
The substituent on the nitrogen atom: The steric and electronic properties of the group attached to the nitrogen can have a profound impact on the ligand's performance. For example, in Schiff base ligands, a bulky substituent on the imine carbon can create a more defined chiral pocket around the metal center, leading to higher enantioselectivity.
The nature of the second coordinating group: In P,N-ligands, the substituents on the phosphorus atom can be varied to modulate the ligand's electronic properties and steric bulk. Electron-donating groups on the phosphorus can increase the electron density on the metal, which can affect its catalytic activity.
The backbone of the ligand: While the core of the ligand is derived from (R)-1-aminopropan-2-ol, additional groups can be incorporated into the backbone to alter its rigidity and conformational preferences. A more rigid backbone often leads to higher enantioselectivity as it reduces the number of possible transition states.
While a specific SAR study for a series of ligands derived from (R)-1-aminopropan-2-ol was not found, studies on other chiral ligands have shown that even small changes to the ligand structure can lead to significant changes in enantioselectivity, and in some cases, even a reversal of the major enantiomer produced. rsc.org
Utilization as a Chiral Auxiliary in Organic Synthesis
In addition to its use in chiral ligands, (R)-1-aminopropan-2-ol can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
A common strategy for using (R)-1-aminopropan-2-ol as a chiral auxiliary is to convert it into a chiral oxazolidinone . This is typically achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent. The resulting oxazolidinone can then be acylated, and the N-acyl oxazolidinone can undergo a variety of diastereoselective reactions, such as alkylations, aldol (B89426) reactions, and conjugate additions.
The diastereoselectivity of these reactions is often very high, allowing for the synthesis of enantiomerically enriched products. For instance, the alkylation of the enolate of an N-acyl oxazolidinone derived from a chiral 1,2-amino alcohol is a well-established method for the synthesis of chiral carboxylic acids. harvard.eduwilliams.edu
The following table provides representative data for the diastereoselective alkylation of an N-propionyl oxazolidinone, a classic example of an Evans auxiliary, which can be conceptually derived from a 1,2-amino alcohol.
Table 2: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone Auxiliary researchgate.netwilliams.edu
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|
| CH₃I | 90-95 | >99:1 |
| CH₂=CHCH₂Br | 80-90 | >99:1 |
| C₆H₅CH₂Br | 90-98 | >99:1 |
| (CH₃)₂CHCH₂I | 85-95 | 98:2 |
The high degree of stereocontrol exerted by chiral auxiliaries derived from (R)-1-aminopropan-2-ol, such as oxazolidinones, can be explained by well-accepted mechanistic models. In the case of the diastereoselective alkylation of an N-acyl oxazolidinone, the stereochemical outcome is dictated by the formation of a rigid chelated enolate.
Upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the lithium or sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the enolate in a specific conformation, typically a Z-enolate.
The bulky substituent at the C4 position of the oxazolidinone (derived from the methyl group of (R)-1-aminopropan-2-ol) effectively blocks one face of the enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess. After the reaction, the chiral auxiliary can be cleaved under acidic or basic conditions to yield the enantiomerically enriched product, and the auxiliary can be recovered. This predictable and highly effective method of stereocontrol has made chiral auxiliaries derived from 1,2-amino alcohols a cornerstone of modern asymmetric synthesis.
Role as a Chiral Building Block for Complex Molecule Synthesis
(R)-1-Aminopropan-2-ol, often sourced from its stable hydrochloride salt, is a valuable C3 chiral building block in synthetic organic chemistry. enamine.net Its utility stems from the presence of two functional groups—an amine and a secondary alcohol—and a defined stereocenter. This arrangement allows for the controlled and predictable introduction of chirality into larger, more complex molecules, a critical aspect in the synthesis of natural products and pharmaceuticals where biological activity is often dependent on specific stereoisomerism. wikipedia.org The compound serves as a versatile starting material, with its chiral integrity being transferred through various synthetic transformations to the final target molecule.
Stereocontrolled Incorporation into Natural Products and Heterocycles
The fixed (R)-configuration of the hydroxyl group in (R)-1-aminopropan-2-ol makes it an excellent precursor for the stereocontrolled synthesis of various natural products and heterocyclic systems. nih.gov In these syntheses, the chiral center of the amino alcohol dictates the stereochemical outcome of key reactions, ensuring the formation of the desired enantiomer or diastereomer of the target molecule. nih.gov Synthetic chemists utilize this building block to construct complex ring systems where the spatial orientation of substituents is crucial for biological function.
A key application is in the synthesis of piperidinol alkaloids, where the chiral backbone of the amino alcohol is incorporated to form the core of the heterocyclic ring. nih.gov Similarly, it is used in constructing indolizidine and quinolizidine (B1214090) alkaloids, which are classes of natural products known for their diverse biological activities. nih.gov The synthesis of marine alkaloids, such as lepadin B, has also been achieved using strategies that rely on chiral building blocks like (R)-1-aminopropan-2-ol to control the stereochemistry of the final product. nih.gov The process often involves protecting the amino and hydroxyl groups, followed by a series of reactions to build the carbon skeleton, and finally, cyclization to form the heterocyclic core. The initial stereocenter from the (R)-1-aminopropan-2-ol ensures that the subsequent stereocenters are formed in a controlled manner. nih.govresearchgate.net
Synthetic Strategies for Enantiopure Pharmaceutical Intermediates
The synthesis of enantiopure pharmaceuticals is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. wikipedia.org (R)-1-Aminopropan-2-ol hydrochloride serves as a crucial and commercially available starting material for the synthesis of key enantiopure pharmaceutical intermediates. wikipedia.org Its defined stereochemistry is essential for producing single-enantiomer drugs, thereby avoiding the potential for "isomeric ballast" where the inactive or harmful enantiomer is present. wikipedia.org
One of the most prominent examples of its application is in the synthesis of the antibiotic Linezolid . rsc.orgderpharmachemica.comresearchgate.net Linezolid is an oxazolidinone-class antibacterial agent, and its synthesis heavily relies on an enantiopure C3 fragment to construct the core (S)-oxazolidinone ring. derpharmachemica.com (R)-1-Aminopropan-2-ol provides the necessary (R)-stereocenter which, through a series of chemical transformations, is inverted to the required (S)-configuration in the final drug molecule.
Several synthetic routes to Linezolid utilize this building block. A common strategy involves the protection of the amino group, activation of the hydroxyl group (e.g., as a mesylate or tosylate), followed by an intramolecular nucleophilic substitution to form a chiral aziridine (B145994) or epoxide intermediate. This intermediate is then reacted with the aryl amine portion of the molecule (3-fluoro-4-morpholinylaniline) and subsequently cyclized to form the oxazolidinone ring. derpharmachemica.comrjlbpcs.comgoogle.com The yield and purity of the final product are highly dependent on the efficiency of these stereospecific transformations.
The table below outlines a generalized, common transformation of (R)-1-Aminopropan-2-ol in the synthesis of a key Linezolid intermediate.
| Step | Reagent(s) | Intermediate Formed | Purpose | Typical Yield |
| 1 | Boc-anhydride or Cbz-Cl | N-protected (R)-1-aminopropan-2-ol | Protect the amine functionality | >95% |
| 2 | Methanesulfonyl chloride (MsCl), Triethylamine | N-protected (R)-1-amino-2-propyl mesylate | Activate the hydroxyl group for substitution | ~90% |
| 3 | Base (e.g., K₂CO₃) | (R)-N-protected-2-methyloxirane | Form the chiral epoxide via intramolecular cyclization | >80% |
| 4 | 3-fluoro-4-morpholinylaniline | (R)-3-(N-protected-amino)-1-(3-fluoro-4-morpholinylphenylamino)propan-2-ol | Ring-opening of the epoxide to couple the side chain | ~85-90% |
| 5 | Deprotection & Cyclization (e.g., CDI) | Linezolid | Remove protecting group and form the oxazolidinone ring | ~89% derpharmachemica.com |
This strategic use of (R)-1-aminopropan-2-ol hydrochloride ensures the production of Linezolid with high enantiomeric purity (often >99.5%), which is critical for its efficacy and safety as a pharmaceutical agent. derpharmachemica.com
Theoretical and Computational Chemistry Studies on R 1 Aminopropan 2 Ol Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its energy and electronic properties. These calculations are crucial for understanding molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used for geometry optimization—finding the lowest energy arrangement of atoms—and for exploring the potential energy surface of a molecule to identify its stable conformers.
For (R)-1-aminopropan-2-ol, conformational analysis reveals that the molecule's shape is primarily dictated by the rotation around the C1-C2 and C2-O single bonds. In the neutral form, a key stabilizing factor is the formation of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH2). acs.orgresearchgate.net This O-H···N interaction leads to folded, or gauche, conformations being significantly more stable than extended, or anti, conformations in the gas phase. acs.org
However, in (R)-1-Aminopropan-2-ol hydrochloride, the amino group is protonated to form an ammonium (B1175870) group (-NH3+). This protonation fundamentally alters the conformational landscape. The -NH3+ group can no longer act as a hydrogen bond acceptor. Instead, electrostatic repulsion between the positive charge on the ammonium group and the partial positive charge on the hydrogen of the hydroxyl group becomes a dominant factor. Consequently, the conformational preferences shift to favor structures that maximize the distance between these groups to minimize repulsive forces, alongside minimizing steric clashes.
DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), are used to locate these conformers and calculate their relative energies. nih.govnih.gov The results of such an analysis would typically be presented in a table summarizing the energetic and geometric properties of the stable conformers.
Table 1: Representative Conformers and Calculated Properties of Protonated (R)-1-Aminopropan-2-ol This table is illustrative, based on principles from computational studies of similar amino alcohols. Specific values would require a dedicated DFT study.
| Conformer | Dihedral Angle (N-C1-C2-O) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| A | ~180° (anti) | 0.00 | Most stable; minimizes electrostatic repulsion. |
| B | ~60° (gauche) | 1.5 - 3.0 | Less stable due to repulsion between -NH3+ and -OH. |
| C | ~-60° (gauche) | 1.5 - 3.0 | Energetically similar to Conformer B. |
For even greater accuracy, particularly for calculating precise energy differences between conformers or reaction barriers, ab initio (from first principles) methods are used. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are more computationally demanding than DFT but provide benchmark-quality results. researchgate.net
In the context of amino alcohols, high-level methods like G4 quantum-chemical calculations have been used to quantitatively determine the strength of intramolecular hydrogen bonds. researchgate.net For (R)-1-Aminopropan-2-ol hydrochloride, these methods would be ideal for calculating a highly accurate potential energy surface and determining the precise energetic cost of rotating the functional groups relative to one another. Extrapolating results to the complete basis set (CBS) limit can further refine these energy predictions, providing a gold standard for conformational energies. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values.
Red regions indicate negative electrostatic potential (electron-rich), corresponding to sites susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential (electron-poor), corresponding to sites susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy correlates with the ionization potential.
The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy correlates with the electron affinity.
The HOMO-LUMO energy gap is a critical parameter indicating the chemical stability and reactivity of a molecule. A large gap implies high stability and low reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO. nih.gov A small gap suggests the molecule is more polarizable and reactive. nih.gov For (R)-1-Aminopropan-2-ol hydrochloride, the presence of the electron-withdrawing -NH3+ group would lower the energies of both the HOMO and LUMO compared to the free base, and the HOMO-LUMO gap would be a key descriptor of its electronic stability.
Table 2: Conceptual FMO and MEP Properties
| Property | (R)-1-Aminopropan-2-ol (Free Base) | (R)-1-Aminopropan-2-ol Hydrochloride |
|---|---|---|
| MEP Negative Site | Nitrogen and Oxygen atoms | Minimal; chloride counter-ion |
| MEP Positive Site | Hydroxyl and Amine Hydrogens | Ammonium (-NH3+) and Hydroxyl (-OH) groups |
| HOMO Energy | Higher (less stable) | Lower (more stable) |
| LUMO Energy | Higher | Lower |
| HOMO-LUMO Gap | Smaller (more reactive) | Larger (less reactive) |
Molecular Modeling and Dynamics Simulations
While quantum calculations are excellent for static structures, molecular modeling and dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their flexibility and interactions within a solvent.
MD simulations model the movements of atoms over time by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of (R)-1-Aminopropan-2-ol hydrochloride in a dynamic environment. nih.gov Simulations can reveal not only the most stable conformations but also the energy barriers between them and the timescales of interconversion. nih.gov
For a flexible molecule like this, an MD simulation would show constant rotation around the single bonds. By analyzing the trajectory, one can generate a population distribution of dihedral angles, confirming the preferred conformations predicted by static DFT calculations and revealing the extent of the molecule's flexibility. mdpi.com
In a condensed phase, such as in an aqueous solution, the behavior of (R)-1-Aminopropan-2-ol hydrochloride is dominated by intermolecular interactions. MD simulations are particularly powerful for studying these effects. acs.org
For the hydrochloride salt in water, strong hydrogen bonds would form between the proton-donating -NH3+ and -OH groups of the molecule and the surrounding water molecules, which act as hydrogen bond acceptors. The chloride counter-ion would also be solvated by water. These strong solute-solvent interactions significantly stabilize the system. Studies on similar amino alcohols have shown that intermolecular hydrogen bonds with the solvent can override the intramolecular hydrogen bonds that are favored in the gas phase. acs.org MD simulations can quantify this by calculating the radial distribution functions around the functional groups, which show the average distance and coordination number of solvent molecules. acs.org This provides a realistic picture of how the compound exists and behaves in a solution, which is often more relevant to its practical applications.
Computational Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry offers powerful tools to predict and understand the properties of molecules like (R)-1-aminopropan-2-ol hydrochloride at an atomic level. These methods are crucial for complementing experimental data, interpreting complex spectra, and elucidating reaction mechanisms that may be difficult to study in a laboratory setting. By solving the Schrödinger equation for a given molecular system, albeit with approximations, chemists can calculate a wide range of molecular properties, including geometries, energies, and spectroscopic characteristics.
For (R)-1-aminopropan-2-ol hydrochloride, computational studies would typically employ methods like Density Functional Theory (DFT) or ab initio calculations. These approaches would model the molecule in the gas phase or, more realistically, in a solvent to account for the effects of the surrounding medium. The presence of the hydrochloride salt would be explicitly modeled by protonating the amino group, forming the (R)-2-hydroxypropylammonium cation, and including a chloride counter-ion. The interactions between the cation and the anion, as well as with solvent molecules, would be a key focus of such studies.
Simulated NMR, IR, and UV-Vis Spectra for Experimental Correlation
A primary application of computational chemistry in this context is the simulation of various types of spectra. These simulated spectra are invaluable for assigning peaks in experimental spectra and for understanding how the molecular structure and electronic environment influence the spectral features.
Simulated NMR Spectra: Computational methods can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms in (R)-1-aminopropan-2-ol hydrochloride. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The protonation of the amino group to form the hydrochloride salt would be expected to significantly impact the calculated chemical shifts. For instance, the protons on the carbon adjacent to the newly formed ammonium group (C1) would likely experience a notable downfield shift due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to the -NH₂ group. Similarly, the chemical shift of the C1 carbon itself in the ¹³C NMR spectrum would be affected.
A hypothetical data table of calculated ¹H and ¹³C NMR chemical shifts for (R)-1-aminopropan-2-ol hydrochloride, derived from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory), would resemble the following:
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| C1-H | Value | |
| C2-H | Value | |
| C3-H (CH₃) | Value | |
| N-H (NH₃⁺) | Value | |
| O-H | Value | |
| C1 | Value | |
| C2 | Value | |
| C3 | Value |
These values are placeholders and would be determined from actual quantum chemical calculations.
Simulated IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational chemists can calculate these vibrational frequencies and their corresponding intensities. The resulting data can be plotted to generate a simulated IR spectrum.
For (R)-1-aminopropan-2-ol hydrochloride, the simulated IR spectrum would show characteristic peaks for the O-H and N-H stretching vibrations. The N-H stretching frequency in the hydrochloride salt would be significantly different from that in the free amine due to the formation of the ammonium ion. The presence of the chloride counter-ion and potential hydrogen bonding interactions would also influence the vibrational frequencies.
A simulated IR data table would list the calculated vibrational frequencies and their intensities:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity (km/mol) |
| O-H stretch | Value | Value |
| N-H stretch (asymmetric) | Value | Value |
| N-H stretch (symmetric) | Value | Value |
| C-H stretch | Value | Value |
| C-O stretch | Value | Value |
| C-N stretch | Value | Value |
These values are placeholders and would be determined from actual quantum chemical calculations.
Simulated UV-Vis Spectra: To simulate a UV-Vis spectrum, time-dependent DFT (TD-DFT) is often employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the wavelengths of maximum absorption (λ_max) and the strength of these absorptions. For a simple molecule like (R)-1-aminopropan-2-ol hydrochloride, which lacks extensive chromophores, significant absorptions would be expected only in the far UV region.
Transition State Computations for Reaction Mechanism Validation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.
For (R)-1-aminopropan-2-ol hydrochloride, one might computationally study its formation, for example, the reaction of (R)-1-aminopropan-2-ol with hydrogen chloride. Transition state computations would involve locating the geometry of the transition state for the proton transfer from HCl to the amino group. The energy of this transition state, relative to the reactants, would provide the activation energy for the reaction.
Another area of investigation could be the reactions of (R)-1-aminopropan-2-ol hydrochloride itself, for instance, in a nucleophilic substitution reaction. Computational modeling could help determine whether the reaction proceeds via an S_N1 or S_N2 mechanism by calculating the energies of the respective intermediates and transition states.
A hypothetical data table summarizing the energetic of a reaction pathway could look like this:
| Species | Relative Energy (kcal/mol) |
| Reactants ((R)-1-aminopropan-2-ol + HCl) | 0.0 |
| Transition State | Value |
| Products ((R)-1-Aminopropan-2-ol hydrochloride) | Value |
These values are placeholders and would be determined from actual quantum chemical calculations.
By comparing the calculated activation energies and reaction energies with experimental kinetic data, computational studies can provide strong validation for a proposed reaction mechanism.
Supramolecular Chemistry and Advanced Materials Based on R 1 Aminopropan 2 Ol Hydrochloride
Investigation of Self-Assembly Processes and Hydrogen Bonding Networks
The self-assembly of (R)-1-Aminopropan-2-ol hydrochloride in both the solid state and solution is governed by the interplay of hydrogen bonding, electrostatic interactions, and steric effects. The protonated amine group (NH3+) and the hydroxyl group (OH) act as excellent hydrogen bond donors, while the chloride anion and the oxygen and nitrogen atoms can act as acceptors.
Crystal Engineering of Co-crystals and Salts
In the solid state, chiral amino alcohols like (R)-1-Aminopropan-2-ol readily form extensive hydrogen-bonding networks. nih.gov The crystal structures of salts of amino alcohols are often characterized by the formation of heterosynthons, such as the one between a protonated amine and a carboxylate group. nih.gov While a specific crystal structure for (R)-1-Aminopropan-2-ol hydrochloride was not found in the reviewed literature, the principles of crystal engineering suggest that the protonated amine and hydroxyl groups would be key players in forming a three-dimensional network with the chloride ions.
The formation of co-crystals with other molecules, particularly those with complementary hydrogen bonding sites like carboxylic acids, is a promising area of research. For instance, studies on co-crystals of other chiral molecules, like flurbiprofen (B1673479) with L-proline, have demonstrated how specific hydrogen bonding interactions can be used to create novel solid forms with potentially altered physical properties. nih.gov In such a co-crystal with (R)-1-Aminopropan-2-ol, one could expect strong O-H···O and N-H···O hydrogen bonds to be the primary drivers of the crystal packing.
Table 1: Potential Hydrogen Bonding Interactions in (R)-1-Aminopropan-2-ol Hydrochloride Crystals and Co-crystals
| Donor Group | Acceptor Group/Atom | Type of Interaction | Potential Role in Supramolecular Assembly |
| Protonated Amine (NH3+) | Chloride Ion (Cl-) | Strong Hydrogen Bond | Primary interaction in the hydrochloride salt, forming the basic framework. |
| Hydroxyl (OH) | Chloride Ion (Cl-) | Hydrogen Bond | Contributes to the stability of the crystal lattice. |
| Protonated Amine (NH3+) | Hydroxyl (O) | Intermolecular Hydrogen Bond | Can lead to the formation of chains or sheets within the crystal. |
| Hydroxyl (OH) | Hydroxyl (O) | Intermolecular Hydrogen Bond | Can form homomeric interactions, leading to specific packing motifs. |
| Protonated Amine (NH3+) | Carboxylate (in co-crystal) | Strong Hydrogen Bond (Heterosynthon) | Key interaction in the formation of co-crystals with carboxylic acids. |
| Hydroxyl (OH) | Carboxylate (in co-crystal) | Hydrogen Bond | Further stabilizes co-crystal structures. |
Solution-Phase Supramolecular Architectures
In solution, the self-assembly of (R)-1-Aminopropan-2-ol hydrochloride is influenced by the solvent environment. In non-polar solvents, hydrogen bonding would be the dominant force driving the formation of aggregates. In polar, protic solvents, competition from solvent molecules would modulate these interactions. The study of chiral recognition in solution often involves the formation of transient diastereomeric complexes through hydrogen bonding and other non-covalent forces. nih.gov The ability of chiral amino alcohols to form such complexes is fundamental to their use in enantioselective recognition and separation processes. researchgate.net
Integration into Polymer and Macromolecular Structures
The incorporation of chiral units like (R)-1-Aminopropan-2-ol into polymers can impart stereospecific properties to the resulting materials, making them suitable for a range of applications from chiral separations to asymmetric catalysis.
Synthesis of Chiral Polymers and Copolymers Incorporating (R)-1-Aminopropan-2-ol Units
While direct polymerization of (R)-1-Aminopropan-2-ol is not a common route, it can be chemically modified to create a polymerizable monomer. For example, the amine or hydroxyl group could be reacted to introduce a vinyl or other polymerizable group. The resulting chiral monomer could then be polymerized or copolymerized with other monomers to create a chiral polymer. rsc.org Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization allow for the synthesis of polymers with controlled molecular weights and low polydispersity from such functional monomers. rsc.org
Functionalization of Polymeric Supports with Chiral Amino Alcohol Moieties
A more common approach is the functionalization of pre-existing polymers with (R)-1-Aminopropan-2-ol. mdpi.com This can be achieved by grafting the chiral molecule onto a polymer backbone containing reactive groups. For example, a polymer with carboxylic acid or acyl chloride groups could be reacted with the amine group of (R)-1-Aminopropan-2-ol to form a stable amide linkage. nih.gov This method allows for the introduction of chiral recognition sites onto a variety of solid supports, such as silica (B1680970) or polymer beads, for applications in chromatography. nih.gov
Table 2: Potential Methods for Integrating (R)-1-Aminopropan-2-ol into Polymeric Structures
| Method | Description | Resulting Material | Potential Applications |
| Monomer Synthesis and Polymerization | Modification of (R)-1-Aminopropan-2-ol to introduce a polymerizable group (e.g., vinyl), followed by polymerization. | Chiral homopolymers or copolymers with the amino alcohol unit in each repeating unit. | Chiral catalysts, materials with chiroptical properties. |
| Grafting onto a Polymer Support | Covalent attachment of (R)-1-Aminopropan-2-ol to a pre-formed polymer containing reactive functional groups (e.g., carboxylic acids, epoxides). | Polymer support functionalized with chiral amino alcohol moieties. | Chiral stationary phases for chromatography, heterogeneous catalysts. |
| Polymer-Protein Conjugation | Although not directly involving polymerization of the amino alcohol, polymers can be designed to react with amine groups on proteins, a concept that could be adapted for surface modification. nih.gov | Bioconjugates with chiral recognition capabilities. | Biosensors, drug delivery systems. |
Research into Chiral Recognition Materials and Separation Media
The chirality of (R)-1-Aminopropan-2-ol hydrochloride makes it a prime candidate for the development of materials capable of distinguishing between enantiomers.
Chiral selectors are the key components of chiral stationary phases (CSPs) used in chromatography for the separation of racemic mixtures. nih.goveijppr.com (R)-1-Aminopropan-2-ol can be used as a chiral selector itself or as a building block for more complex selector molecules. When immobilized on a solid support like silica gel, the chiral amino alcohol can interact differently with the two enantiomers of a racemic analyte, leading to their separation. nih.gov The interactions responsible for this chiral recognition are typically a combination of hydrogen bonding, dipole-dipole interactions, and steric repulsion. nih.gov
Furthermore, (R)-1-Aminopropan-2-ol can be incorporated into enantioselective membranes for the separation of chiral compounds. nih.gov In a mixed matrix membrane, for example, a chiral filler containing the amino alcohol moiety could be dispersed within a polymer matrix to create a membrane with selective permeability for one enantiomer over the other. mdpi.com The efficiency of such membranes depends on the specific interactions between the chiral selector and the enantiomers being separated. mdpi.com
Table 3: Applications of (R)-1-Aminopropan-2-ol in Chiral Recognition and Separation
| Application | Principle | Example of Implementation |
| Chiral Stationary Phases (CSPs) | Immobilization of the chiral selector onto a solid support to create a chromatographic phase that exhibits different affinities for the enantiomers of a racemate. eijppr.comnih.gov | (R)-1-Aminopropan-2-ol covalently bonded to silica particles and packed into an HPLC column for the analytical or preparative separation of enantiomers. |
| Chiral Mobile Phase Additives | Addition of the chiral selector to the mobile phase, where it forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. mdpi.com | (R)-1-Aminopropan-2-ol hydrochloride dissolved in the mobile phase for the separation of racemic acids. |
| Enantioselective Membranes | Incorporation of the chiral selector into a membrane to facilitate the selective transport of one enantiomer over the other. nih.govmdpi.com | A polymer membrane containing dispersed microparticles of a solid support functionalized with (R)-1-Aminopropan-2-ol. |
| Chiral Sensors | Utilization of the specific interaction between the chiral selector and an enantiomer to generate a detectable signal (e.g., fluorescence, electrochemical). researchgate.net | A sensor surface modified with (R)-1-Aminopropan-2-ol that shows a change in optical properties upon binding to a specific enantiomer. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
